3,5-Dibromo-1-benzofuran

Regioselective synthesis Cross-coupling Total synthesis

3,5-Dibromo-1-benzofuran (CAS 99660-97-6) is a dihalogenated benzofuran derivative with the molecular formula C8H4Br2O and a molecular weight of 275.92 g/mol. It is a heterocyclic aromatic compound that serves as a versatile building block in medicinal chemistry and materials science.

Molecular Formula C8H4Br2O
Molecular Weight 275.92 g/mol
CAS No. 99660-97-6
Cat. No. B1304820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-1-benzofuran
CAS99660-97-6
Molecular FormulaC8H4Br2O
Molecular Weight275.92 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=CO2)Br
InChIInChI=1S/C8H4Br2O/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4H
InChIKeyFWNOZAIGDLGBGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-1-benzofuran (CAS 99660-97-6): Core Physicochemical Identity and Procurement Benchmarks


3,5-Dibromo-1-benzofuran (CAS 99660-97-6) is a dihalogenated benzofuran derivative with the molecular formula C8H4Br2O and a molecular weight of 275.92 g/mol . It is a heterocyclic aromatic compound that serves as a versatile building block in medicinal chemistry and materials science [1]. The compound is a crystalline solid at ambient temperature, with a melting point of 76–78 °C and a boiling point of approximately 294.9 °C at 760 mmHg . Its computed LogP is 3.96, indicating significant lipophilicity that influences both its biological partitioning and its solubility profile in organic reaction media . The presence of two bromine atoms at the 3- and 5-positions of the benzofuran core confers distinct and quantifiable advantages over mono‑brominated or alternative dibrominated isomers in regioselective synthetic transformations, as detailed in the evidence sections below [1][2].

Why 3,5-Dibromo-1-benzofuran Cannot Be Replaced by Other Halogenated Benzofuran Analogs in Precision Synthesis


The benzofuran scaffold tolerates halogenation at multiple positions, but the precise substitution pattern dictates both the physicochemical properties and the regiochemical course of downstream transformations. 3,5-Dibromo-1-benzofuran places bromine atoms at the electron-rich furan C‑3 position and the benzene ring C‑5 position, creating two electronically distinct sites for sequential, orthogonal functionalization [1]. Replacement with mono‑brominated analogs such as 5‑bromo‑1‑benzofuran (CAS 23145‑07‑5) sacrifices the C‑3 handle entirely, while the isomeric 2,3‑dibromobenzofuran (CAS 64150‑61‑4) lacks the C‑5 bromine required for the second diversification step reported in total synthesis routes [1][2]. Moreover, the 3,5‑substitution pattern yields a crystalline solid (mp 76–78 °C) versus the liquid mono‑bromo analog (mp ~8 °C), impacting handling, storage stability, and formulation reproducibility . These quantifiable differences in physical form and regioselective reactivity mean that generic substitution with a “close analog” introduces synthetic liabilities that can reduce overall yield, compromise purity, or necessitate de‑novo route re‑optimization.

3,5-Dibromo-1-benzofuran: Quantified Differentiation Evidence vs. Closest Analogs


Regioselective Orthogonal Functionalization: C‑3 Halogen–Metal Exchange vs. C‑5 Cross‑Coupling

In the Bach–Bartels eupomatenoid total synthesis, 3,5-dibromobenzofurans (derived from 2,3,5‑tribromobenzofuran) underwent regioselective halogen–metal exchange exclusively at C‑3, followed by Ni‑catalyzed Kumada cross‑coupling at C‑5 [1]. This orthogonal sequence enables the construction of 2,3,5‑trisubstituted benzofurans with an overall yield of up to 60% [1]. In contrast, the isomeric 2,3‑dibromobenzofuran lacks the C‑5 bromine and cannot undergo this second diversification step, limiting it to 2,3‑disubstituted products [1][2]. The initial Sonogashira/Negishi cross‑coupling of the precursor tribromide proceeds with perfect C‑2 regioselectivity to give 3,5‑dibromobenzofurans in 50–91% yield [1].

Regioselective synthesis Cross-coupling Total synthesis

Solid‑State Handling Advantage: Melting Point Differential vs. 5‑Bromo‑1‑benzofuran

3,5‑Dibromo‑1‑benzofuran exhibits a melting point of 76–78 °C, making it a crystalline solid at ambient laboratory conditions . In contrast, 5‑bromo‑1‑benzofuran (CAS 23145‑07‑5) has a melting point of approximately 8 °C and exists as a liquid at room temperature . This 68–70 °C difference in melting point directly impacts ease of weighing, long‑term storage stability, and reproducibility in solid‑phase formulation workflows. The isomeric 2,3‑dibromobenzofuran also has limited reported melting point data, with many suppliers listing it as a liquid or low‑melting solid [1].

Physicochemical properties Formulation Storage stability

Lipophilicity and Computed Physicochemical Profile vs. Mono‑Brominated Analogs

The computed LogP (XLogP3) of 3,5‑dibromo‑1‑benzofuran is 3.96 [1], significantly higher than that of 5‑bromo‑1‑benzofuran (LogP 3.20–3.44) and the parent benzofuran (LogP ~2.67). This approximately 0.5–0.7 log unit increase translates to roughly a 3‑ to 5‑fold higher predicted octanol–water partition coefficient, which can influence membrane permeability in cell‑based assays [2]. The isomeric 2,3‑dibromobenzofuran shares an identical computed LogP of 3.96 [3], making LogP insufficient to discriminate between dibrominated isomers; however, the combined assessment of LogP with the melting point differential (Evidence Item 2) provides a robust basis for selecting the 3,5‑isomer.

ADME prediction LogP Drug-likeness

Bromine‑Dependent Cytotoxicity Class Effect: SAR Evidence for Halogenated Benzofurans

A 2019 SAR study of benzofuran derivatives demonstrated that the presence of bromine substituents is critical for cytotoxic activity against cancer cell lines (HeLa, MOLT‑4, K562) [1]. Among 14 newly synthesized benzofuran derivatives, five brominated compounds (1c, 1e, 2d, 3a, 3d) exhibited significant cytotoxicity with selectivity for cancer cells over normal HUVEC cells [1]. While this study did not test 3,5‑dibromo‑1‑benzofuran directly, the class‑level SAR inference positions the dibromo compound—with two bromine atoms—as a valuable scaffold for further derivatization, particularly because bromine introduced at methyl or acetyl groups attached to the benzofuran system increased cytotoxicity in both normal and cancer cells [1]. Complementary studies have also noted that halogen presence is essential for antimicrobial activity in benzofuran derivatives [2].

Anticancer SAR Cytotoxicity

Spectroscopic Identity Confirmation: Distinct NMR and MS Fingerprint for Quality Control

3,5‑Dibromo‑1‑benzofuran has a well‑defined spectroscopic profile including ¹H NMR, ¹³C NMR, and GC‑MS data available in the SpectraBase database [1]. The presence of two bromine atoms yields a characteristic isotope pattern in mass spectrometry (1:2:1 triplet for the molecular ion cluster at m/z 274/276/278) that distinguishes it unequivocally from mono‑brominated analogs (1:1 doublet) and tribrominated analogs (1:3:3:1 quartet) . The ¹H NMR spectrum of 3,5‑dibromo‑1‑benzofuran shows distinct coupling patterns for the benzofuran ring protons that differ from the 2,3‑dibromo isomer due to the different substitution pattern [1].

Quality control NMR spectroscopy Mass spectrometry

Synthetic Accessibility: Reported Yields from Benzofuran Bromination

3,5‑Dibromo‑1‑benzofuran has been synthesized via direct bromination of 1‑benzofuran with a reported yield of approximately 88% . In comparison, the synthesis of 2,3‑dibromobenzofuran typically requires alternative routes involving cyclization of dibrominated precursors, and the regioselective electrobromination of benzofuran can produce mixtures of 5‑bromo‑, 5,7‑dibromo‑, and 2,3‑dibromo‑2,3‑dihydrobenzofuran depending on solvent and bromide salt choice [1]. The relatively straightforward and high‑yielding synthesis of 3,5‑dibromo‑1‑benzofuran contributes to its commercial availability and competitive pricing at scale.

Synthesis Bromination Yield

High‑Confidence Application Scenarios for 3,5-Dibromo-1-benzofuran Based on Verified Differentiation Evidence


Sequential, Orthogonal Diversification in Natural Product Total Synthesis

In the total synthesis of eupomatenoid natural products, 3,5‑dibromo‑1‑benzofuran serves as the critical intermediate enabling sequential C‑3 halogen–metal exchange and C‑5 Kumada cross‑coupling to access fully substituted 2,3,5‑trisubstituted benzofurans in up to 60% overall yield [1]. This orthogonal reactivity profile is not achievable with 2,3‑dibromobenzofuran, which lacks the C‑5 handle [1]. Procurement of the 3,5‑isomer is therefore mandatory for any synthetic route that requires three distinct aryl/alkyl substituents on the benzofuran core.

Medicinal Chemistry Library Enumeration via Successive Cross‑Coupling

The two electronically differentiated bromine atoms allow medicinal chemists to perform sequential Pd‑catalyzed cross‑couplings (e.g., Suzuki then Kumada, or Sonogashira then Negishi) to generate diverse libraries of 2,3,5‑trisubstituted benzofurans from a single building block [1]. This reduces the number of starting materials required compared to using mono‑brominated benzofurans, which can only be functionalized at one position. The solid‑state nature of 3,5‑dibromo‑1‑benzofuran further facilitates automated parallel synthesis workflows where accurate solid dispensing is critical .

Anticancer Lead Optimization Based on Bromine‑Dependent SAR

SAR studies have established that bromine substitution on the benzofuran scaffold enhances cytotoxicity against leukemia (K562, MOLT‑4) and cervical carcinoma (HeLa) cell lines [2]. 3,5‑Dibromo‑1‑benzofuran, bearing two bromine atoms, represents a logical starting point for further derivatization aiming to maximize this bromine‑dependent activity. Its higher computed LogP (3.96 vs. 3.20 for mono‑bromo analogs) suggests improved membrane permeability, a desirable property for intracellular target engagement [3].

Analytical Reference Standard and Quality Control for Regulated Laboratories

The compound's well‑characterized melting point (76–78 °C), distinct MS isotope pattern (1:2:1 for Br₂), and available NMR reference spectra make it suitable as a calibration standard for HPLC, GC‑MS, and NMR identity testing [4]. When procured at ≥97% purity (commercially available), 3,5‑dibromo‑1‑benzofuran can serve as a system suitability standard in GLP laboratories developing analytical methods for halogenated heterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dibromo-1-benzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.